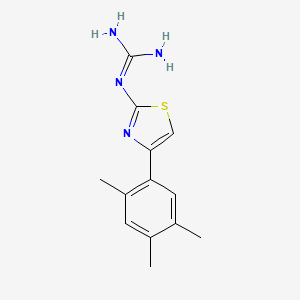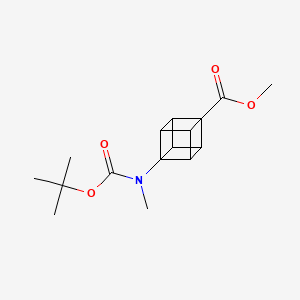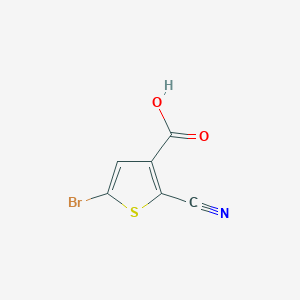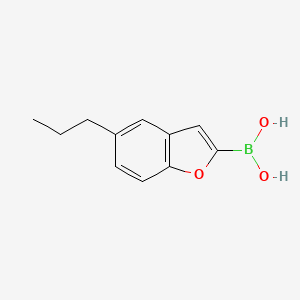
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of 1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms participate in the reaction. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures.
Applications De Recherche Scientifique
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. The thiazole ring’s nitrogen and sulfur atoms play a crucial role in binding to target proteins or enzymes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(4-(2,4,5-Trimethylphenyl)thiazol-2-yl)guanidine can be compared with other thiazole derivatives, such as:
2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine: Known for its biological activities.
[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid: Used in various chemical and biological studies. The uniqueness of this compound lies in its specific substituents, which influence its biological and chemical properties.
Propriétés
Formule moléculaire |
C13H16N4S |
|---|---|
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
2-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H16N4S/c1-7-4-9(3)10(5-8(7)2)11-6-18-13(16-11)17-12(14)15/h4-6H,1-3H3,(H4,14,15,16,17) |
Clé InChI |
WYAZKKQMPDLFTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2=CSC(=N2)N=C(N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)


![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)


![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
